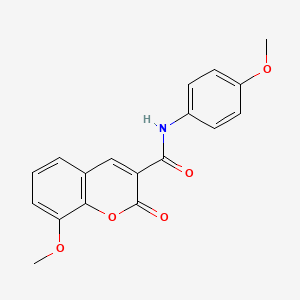

8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

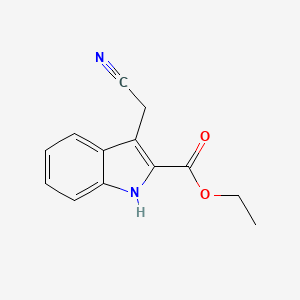

8-Methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene class, which are known for their diverse pharmacological activities. This compound, in particular, has been studied for its structural and chemical properties, contributing to the understanding of chromene derivatives in scientific research.

Synthesis Analysis

The synthesis of chromene derivatives, including 8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, often involves multistep reactions. A rapid synthesis method for chromene-3-carboxylic acid, an important intermediate, has been established through vilsmeier reaction and oxidation processes. This method provides a foundation for synthesizing various chromene derivatives (Zhu et al., 2014).

Molecular Structure Analysis

Studies on the molecular structure of chromene derivatives reveal important conformational details. For instance, the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides show that these molecules are essentially planar and exhibit anti conformations regarding the C—N rotamer of the amide (Gomes et al., 2015). Such studies are crucial for understanding the molecular basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions that highlight their reactivity and potential applications. The synthesis and reactions of chromene-3-carboxylic acid derivatives are explored to understand their chemical behavior and potential in forming bioactive molecules (Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of chromene derivatives, including their solubility, melting points, and crystalline structure, are essential for their application in different fields. The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, for instance, provides insights into its physical characteristics and stability (Li et al., 2010).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemicals, is vital for the practical application of chromene derivatives. The study on the synthesis and properties of specific chromene compounds sheds light on their chemical behavior, contributing to their potential use in various applications (Barili et al., 2001).

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the bioactivity of various kinase enzymes . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism.

Mode of Action

It’s suggested that it may interact with its targets (potentially kinase enzymes) and inhibit their activity . This inhibition could lead to changes in the cellular processes controlled by these enzymes.

Result of Action

One study found that a similar compound had a noticeable in vitro vegfr-2 inhibitory effect, leading to a significant rise in the caspase-3 level and an 87% reduction in tnf- α . These changes suggest potential anti-inflammatory and apoptosis-inducing effects.

Eigenschaften

IUPAC Name |

8-methoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-13-8-6-12(7-9-13)19-17(20)14-10-11-4-3-5-15(23-2)16(11)24-18(14)21/h3-10H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENBEKIXFZFSAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)

![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)

![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5661168.png)

![5'-[(2,2-dimethylpropanoyl)amino]-2,3'-bithiophene-4'-carboxylic acid](/img/structure/B5661180.png)

![[1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5661190.png)

![5,6-dimethyl-2-{[2-(4-morpholinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5661195.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5661208.png)